

# A Comparative Analysis of CHR-6494 TFA and Novel Haspin Kinase Inhibitors

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## Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of **CHR-6494 TFA** against a selection of novel haspin kinase inhibitors. This document compiles available experimental data to offer an objective comparison of their performance and includes detailed methodologies for key cited experiments.

Haspin (Histone H3 associated protein kinase) is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during mitosis. The dysregulation of haspin has been linked to various cancers, making it an attractive target for anticancer drug development. **CHR-6494 TFA** is a potent haspin kinase inhibitor that has demonstrated anti-proliferative effects in a variety of cancer cell lines. This guide compares the in vitro and cellular activities of **CHR-6494 TFA** with other notable haspin inhibitors: 5-iodotubercidin, LDN-192960, CX-6258, LJ4827, and a recently developed class of indole-based inhibitors.

## Performance Data of Haspin Kinase Inhibitors

The following tables summarize the inhibitory potency of **CHR-6494 TFA** and novel haspin kinase inhibitors from in vitro kinase assays and various cancer cell lines.

Table 1: In Vitro Haspin Kinase Inhibitory Activity

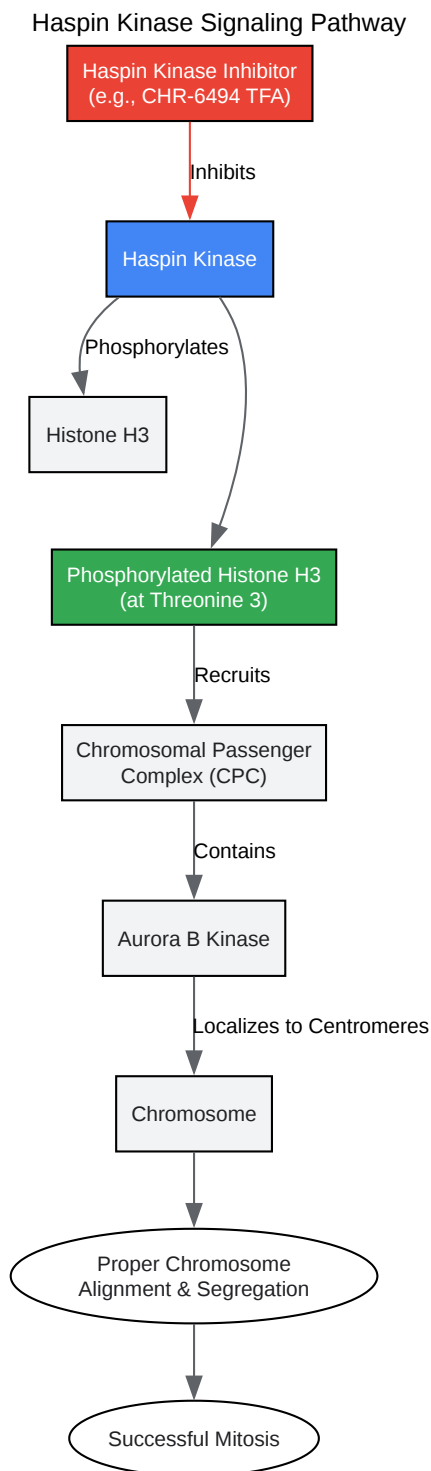
Inhibitor	IC50 (nM)	Assay Type
CHR-6494 TFA	2	Not Specified[1]
5-iodotubercidin	5-9	Not Specified[2]
LDN-192960	10	Not Specified[3]
CX-6258	~10	Kinase Profiling Assay[4]
LJ4827	0.155	HASPIN Kinase Assay with Histone H3 peptide[5]
Indole-based Inhibitor (Compound 60)	Sub-nanomolar	FRET analysis[6]

Table 2: Cellular Inhibitory Activity (IC50) in Cancer Cell Lines

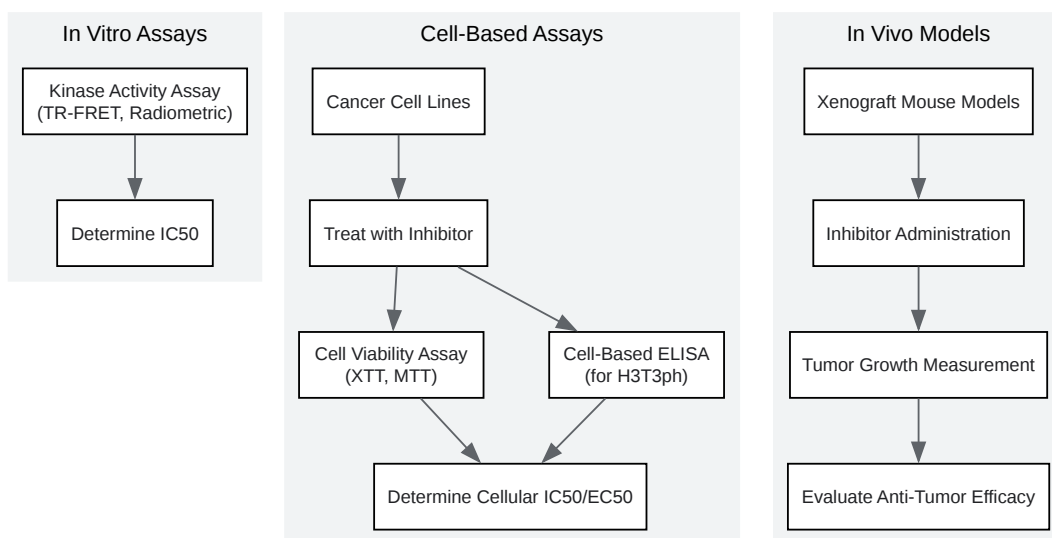
Inhibitor	Cell Line	IC50 (nM)
CHR-6494 TFA	HCT-116 (Colon)	500[1]
HeLa (Cervical)	473[1]	
MDA-MB-231 (Breast)	752[1]	
COLO-792 (Melanoma)	497[7]	
RPMI-7951 (Melanoma)	628[7]	
MeWo (Melanoma)	396[7]	
MDA-MB-435 (Melanoma)	611[7]	
BxPC-3-Luc (Pancreatic)	849[8]	
5-iodotubercidin	HeLa	Effective at 100-500 nM
LDN-192960	HeLa (overexpressing Haspin)	1170 (EC50)
CX-6258	BRAF-mutant melanoma cell lines	~200 (GR50)[4]
Indole-based Inhibitor (Compound 47)	Raji (Burkitt lymphoma)	0.04 µM
HeLa (Cervical)	0.05 µM	
A375 (Melanoma)	0.04 µM	
MiaPaca2 (Pancreatic)	0.06 µM	
MCF7 (Breast)	0.05 µM	
Indole-based Inhibitor (Compound 60)	Raji (Burkitt lymphoma)	0.05 µM
HeLa (Cervical)	0.07 µM	
A375 (Melanoma)	0.06 µM	
MiaPaca2 (Pancreatic)	0.08 µM	
MCF7 (Breast)	0.07 µM	

## Signaling Pathways and Experimental Workflows

To visualize the mechanism of haspin kinase and the methodologies used for inhibitor evaluation, the following diagrams are provided.



Experimental Workflow for Haspin Inhibitor Evaluation



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